N-(2-Furan-2-yl-1-m-tolylcarbamoyl-vinyl)-4-methyl-benzamide
Description
N-(2-Furan-2-yl-1-m-tolylcarbamoyl-vinyl)-4-methyl-benzamide is a benzamide derivative characterized by a 4-methylbenzamide core linked to a substituted vinylcarbamoyl group. The structural features include:
- 4-Methylbenzamide backbone: A benzene ring substituted with a methyl group at the para position and an amide functional group.
- Vinylcarbamoyl bridge: A carbamoyl group (NHCO) attached to a vinyl chain.
- Substituents: A furan-2-yl ring and an m-tolyl (meta-methylphenyl) group on the carbamoyl-vinyl moiety.
Properties
IUPAC Name |
N-[(E)-1-(furan-2-yl)-3-(3-methylanilino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-15-8-10-17(11-9-15)21(25)24-20(14-19-7-4-12-27-19)22(26)23-18-6-3-5-16(2)13-18/h3-14H,1-2H3,(H,23,26)(H,24,25)/b20-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZMDFUWSGUNDY-XSFVSMFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Furan-2-yl-1-m-tolylcarbamoyl-vinyl)-4-methyl-benzamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the carbamoyl group: This can be achieved by reacting the furan derivative with an isocyanate compound.
Attachment of the benzamide group: This step involves the formation of an amide bond between the vinylated intermediate and 4-methylbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Furan-2-yl-1-m-tolylcarbamoyl-vinyl)-4-methyl-benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring might yield furanone derivatives, while reduction of the carbonyl groups could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives might exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-Furan-2-yl-1-m-tolylcarbamoyl-vinyl)-4-methyl-benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Structural Analog 1: Zoxamide [(RS)-3,5-Dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methyl-benzamide]
Key Differences :
- Substituents : Zoxamide has 3,5-dichloro and 4-methyl groups on the benzamide ring, compared to the unsubstituted 4-methylbenzamide in the target compound.
- Carbamoyl Side Chain : Zoxamide’s side chain includes a chloroethyl-methyl-oxopropyl group, whereas the target compound features a furan-2-yl and m-tolyl-substituted vinylcarbamoyl group.
Functional Implications :
Structural Analog 2: 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)
Key Differences :
Crystallographic Data :
- 4MNB crystallizes with two molecules per asymmetric unit, stabilized by N–H⋯O hydrogen bonds.
Structural Analog 3: N-{1-Butylcarbamoyl-2-[5-(4-nitro-phenyl)-furan-2-yl]-vinyl}-4-methyl-benzamide
Key Differences :
- Side Chain : This analog includes a nitro-phenyl-substituted furan and a butylcarbamoyl group, whereas the target compound has an m-tolyl group and lacks nitro substitution.
- Molecular Weight: The nitro group increases molecular weight (~483 g/mol vs.
Functional Insights :
Structural Analog 4: N-(2,3-Dimethylphenyl)-4-methyl-benzamide
Key Differences :
- Substituents : This analog has ortho- and meta-methyl groups on the phenyl ring, contrasting with the target compound’s para-methyl and furan/m-tolyl substituents.
Conformational Analysis :
- The crystal structure of N-(2,3-dimethylphenyl)-4-methyl-benzamide shows a twisted amide group (torsion angles: -63.4° to 156.8°), stabilized by N–H⋯O hydrogen bonds. The target compound’s vinylcarbamoyl bridge may introduce additional conformational flexibility .
Data Table: Comparative Analysis of Key Compounds
*Estimated based on molecular formula.
Research Findings and Implications
- Antifungal Activity : The furan and m-tolyl groups in the target compound may enhance binding to fungal enzymes compared to zoxamide’s chlorinated side chain, though in vitro studies are needed .
- Crystallographic Behavior : Analogous benzamides like 4MNB and N-(2,3-dimethylphenyl)-4-methyl-benzamide exhibit hydrogen-bonded networks. The target compound’s furan ring may disrupt such networks, affecting solubility .
- Synthetic Accessibility: The vinylcarbamoyl group can be synthesized via condensation reactions similar to those used for N-[(E)-1-{[(2-methoxyethyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide .
Biological Activity
N-(2-Furan-2-yl-1-m-tolylcarbamoyl-vinyl)-4-methyl-benzamide is an organic compound with a complex structure featuring multiple functional groups. Its potential biological activity is of significant interest in medicinal chemistry, particularly for its possible applications in therapeutic contexts. This article reviews the biological activity of this compound, summarizing key findings from various studies and providing insights into its mechanisms of action.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a furan ring, a tolyl group, and a vinyl linkage, which are crucial for its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with furan and benzamide moieties have shown promising antibacterial and antifungal properties.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, which is relevant in the context of diseases like Alzheimer's where acetylcholinesterase inhibition is beneficial.
- Antioxidant Properties : The presence of furan rings often correlates with antioxidant activity, which can protect cells from oxidative stress.
The mechanism of action for this compound is likely multifaceted:
- Enzyme Interaction : The compound may interact with specific enzymes, modifying their activity. For instance, similar compounds have been shown to inhibit acetylcholinesterase, thereby increasing acetylcholine levels in the synaptic cleft.
- Receptor Modulation : The structural features may allow it to bind to various receptors, influencing signal transduction pathways.
- Oxidative Stress Reduction : Its potential antioxidant properties could mitigate damage from reactive oxygen species (ROS), contributing to neuroprotective effects.
Antimicrobial Activity
A study investigating the antimicrobial properties of related compounds found that derivatives of furan and benzamide exhibited significant activity against common pathogens such as Escherichia coli and Staphylococcus aureus. These findings suggest that this compound could possess similar effects .
Enzyme Inhibition Studies
In vitro assays have demonstrated that compounds containing furan and benzamide structures can effectively inhibit acetylcholinesterase. For example, a related study reported IC50 values in the low micromolar range for similar compounds, indicating strong inhibitory potential . This suggests that this compound may also exhibit comparable enzyme inhibition.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(2-Furan-2-yl-1-phenylcarbamoyl-vinyl)-4-methyl-benzamide | Structure | Moderate antibacterial activity |
| N-(2-Furan-2-yl-1-m-tolylcarbamoyl-vinyl)-benzamide | Structure | Potential AChE inhibitor |
| Coumarin derivatives | Structure | Strong AChE inhibition, antioxidant properties |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare N-(2-Furan-2-yl-1-m-tolylcarbamoyl-vinyl)-4-methyl-benzamide?
Answer:
The synthesis typically involves multi-step coupling reactions. A general approach includes:
- Amide bond formation : Reacting 4-methylbenzoyl chloride with a furan-containing amine derivative under Schotten-Baumann conditions (e.g., using aqueous sodium hydroxide as a base) to form the benzamide core .
- Carbamoylation : Introducing the m-tolylcarbamoyl group via nucleophilic acyl substitution, often employing N,N'-carbonyldiimidazole (CDI) as an activating agent in anhydrous tetrahydrofuran (THF) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is used to isolate the final product, with purity confirmed by TLC and HPLC .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- NMR spectroscopy : H and C NMR (in deuterated DMSO or CDCl) to confirm substituent connectivity and stereochemistry. Coupling constants in H NMR resolve vinyl and furan proton environments .
- Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns .
- Infrared (IR) spectroscopy : Peaks near 1650–1700 cm confirm carbonyl (C=O) groups in the benzamide and carbamoyl moieties .
- Elemental analysis : Combustion analysis (C, H, N) validates empirical formula .
Basic: What are the primary research applications of this compound?
Answer:
- Medicinal chemistry : Investigated as a kinase inhibitor scaffold due to its vinyl carbamoyl group, which mimics ATP-binding motifs. Studies focus on structure-activity relationships (SAR) against cancer cell lines .
- Materials science : The furan ring’s π-conjugation and electron-rich nature make it a candidate for organic semiconductors or photoactive polymers .
- Biochemical probes : Used to study protein-ligand interactions via fluorescence quenching assays, leveraging its benzamide fluorophore .
Advanced: How can researchers resolve contradictions in crystallographic data during structure elucidation?
Answer:
- Software tools : Use SHELX suite (SHELXL for refinement) to model disorder or twinning in crystals. Charge-flipping algorithms (e.g., SUPERFLIP) assist in solving complex electron density maps .
- Validation metrics : Cross-check R-factors (<5%), ADP (atomic displacement parameter) consistency, and hydrogen-bonding networks against databases like Cambridge Structural Database (CSD) .
- High-resolution data : Collect synchrotron X-ray data (<1.0 Å resolution) to reduce ambiguity in heavy-atom positioning .
Advanced: What challenges arise in optimizing reaction conditions for derivatives of this compound?
Answer:
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance carbamoylation but may decompose furan rings under prolonged heating. Solvent screening via DoE (Design of Experiments) is recommended .
- Temperature control : Exothermic coupling reactions require precise cooling (0–5°C) to prevent vinyl group isomerization .
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura couplings must be rigorously degassed to avoid byproduct formation .
Advanced: How can mechanistic studies elucidate the compound’s biological activity?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., EGFR kinase). Validate with mutagenesis studies on key residues .
- Kinetic assays : Measure IC values using fluorescence polarization (FP) or surface plasmon resonance (SPR) to assess inhibition potency .
- Metabolic stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS to identify oxidative metabolites (e.g., furan ring hydroxylation) .
Advanced: How does this compound compare structurally and functionally to analogs with modified aryl groups?
Answer:
- Electronic effects : Replacing the m-tolyl group with electron-withdrawing groups (e.g., nitro) increases electrophilicity, enhancing covalent binding to cysteine residues .
- Steric hindrance : Bulkier substituents (e.g., 4-bromophenyl) reduce solubility in aqueous buffers but improve selectivity for hydrophobic binding pockets .
- Biological activity : Analogs with thiophene instead of furan show red-shifted UV-Vis absorption, useful in photodynamic therapy studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
